molecular formula C8H18<br>CH3C(CH3)2CH2CH(CH3)2<br>C8H18 B7799088 2,2,4-Trimethylpentane CAS No. 85404-20-2

2,2,4-Trimethylpentane

Cat. No.: B7799088
CAS No.: 85404-20-2
M. Wt: 114.23 g/mol
InChI Key: NHTMVDHEPJAVLT-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentane (C₈H₁₈), commonly known as iso-octane, is a branched alkane with a molecular weight of 114.23 g/mol . It serves as a critical reference compound in gasoline octane ratings, where it defines the 100-point benchmark for anti-knock performance . Structurally, it contains 25 bonds (7 non-hydrogen bonds) and two rotatable bonds, contributing to its compact, highly branched configuration . Its applications span fuel surrogates, solvents in analytical chemistry (e.g., lipid peroxidation assays ), and coatings for nanomaterials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4-trimethylpentane
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InChI

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3
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InChI Key

NHTMVDHEPJAVLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(C)(C)C
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Molecular Formula

C8H18, Array
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DSSTOX Substance ID

DTXSID7024370
Record name 2,2,4-Trimethylpentane
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Molecular Weight

114.23 g/mol
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Physical Description

Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Dry Powder, Liquid; Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Pentane, 2,2,4-trimethyl-
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Boiling Point

99.238 °C, 99 °C
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Flash Point

10 °F (NFPA, 2010), -12 °C, 4.5 °C (OPEN CUP), 4.5 °C o.c.
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Solubility

PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL., MISCIBLE WITH ACETONE, HEPTANE., Solubility in water: none
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Density

0.69194 @ 20 °C/4 °C, Relative density (water = 1): 0.69
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Vapor Density

3.93 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

49.3 [mmHg], 40.6 MM HG @ 21 °C, Vapor pressure, kPa at 20 °C: 5.1
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Color/Form

MOBILE LIQUID, COLORLESS LIQUID

CAS No.

540-84-1, 85404-20-2
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Melting Point

-107.45 °C, -107 °C
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Preparation Methods

Catalytic Mechanism and Reaction Conditions

The reaction employs a dual-catalyst system comprising boron trifluoride (BF₃) and alkyl fluorides (e.g., tertiary butyl fluoride). These catalysts operate synergistically: BF₃ extracts fluorine atoms from the alkyl fluoride, generating reactive carbonium ions that initiate the alkylation chain reaction. The homogeneous phase ensures rapid mixing and minimizes mass transfer limitations, enabling instantaneous self-alkylation at temperatures ranging from −120°C to 150°C .

Key reaction steps include:

  • Initiation :

    (CH₃)₃CF+BF₃(CH₃)₃C⁺+BF₄⁻\text{(CH₃)₃CF} + \text{BF₃} \rightarrow \text{(CH₃)₃C⁺} + \text{BF₄⁻}

    The tertiary butyl fluoride donates a fluoride ion to BF₃, forming a stable tetrafluoroborate anion and a tertiary carbocation.

  • Propagation :
    The carbocation reacts with isobutane to form a pentane intermediate, which further alkylates another isobutane molecule:

    (CH₃)₃C⁺+(CH₃)₃CH(CH₃)₃C-CH(CH₃)₂⁺This compound\text{(CH₃)₃C⁺} + \text{(CH₃)₃CH} \rightarrow \text{(CH₃)₃C-CH(CH₃)₂⁺} \rightarrow \text{this compound}

Industrial Process Flow

A continuous flow system (Figure 1) is typically employed:

  • Catalyst Introduction : BF₃ and alkyl fluoride are separately dissolved in isobutane to prevent premature deactivation.

  • Reactor Design : Turbulent flow mixers ensure rapid homogeneous mixing, with reaction completion within seconds.

  • Phase Separation : Post-reaction, the mixture separates into a hydrocarbon phase and a BF₃-rich sludge, which is recycled.

  • Distillation : The hydrocarbon phase undergoes fractional distillation to isolate this compound (>98% purity).

Table 1: Operational Parameters for Self-Alkylation

ParameterValue/RangeSource
Temperature−120°C to 150°C
PressureAmbient
Catalyst Concentration0.5–2.0 wt% BF₃
Yield85–92%

Dimerization-Hydrogenation of Isobutene

This two-step method involves dimerizing isobutene to diisobutylene, followed by hydrogenation to yield this compound. It is widely adopted in refineries due to its compatibility with steam cracking byproducts.

Dimerization Catalysts and Conditions

Isobutene dimerization is typically acid-catalyzed. Common catalysts include:

  • Solid Phosphoric Acid (SPA) : Operates at 150–200°C and 20–40 bar, achieving 70–80% conversion.

  • Ion-Exchange Resins : Sulfonated polystyrene resins enable milder conditions (50–100°C, 10–15 bar) but require careful moisture control.

The reaction proceeds via carbocation intermediates:

2 (CH₃)₂C=CH₂H⁺(CH₃)₂C-CH₂-C(CH₃)₂Diisobutylene\text{2 (CH₃)₂C=CH₂} \xrightarrow{\text{H⁺}} \text{(CH₃)₂C-CH₂-C(CH₃)₂} \rightarrow \text{Diisobutylene}

Hydrogenation to Isooctane

Diisobutylene is hydrogenated using nickel or palladium catalysts at 80–120°C and 10–30 bar H₂ pressure. The exothermic reaction requires precise temperature control to avoid over-hydrogenation.

Table 2: Hydrogenation Efficiency

CatalystTemperature (°C)H₂ Pressure (bar)Yield (%)
Ni/Al₂O₃1002095
Pd/C801597

Process Intensification via Catalytic Distillation

Recent advancements integrate dimerization and hydrogenation into a single catalytic distillation (CD) column. This configuration reduces energy consumption by 30–40% and cuts CO₂ emissions by 25%, as simultaneous reaction and separation eliminate intermediate cooling/heating steps.

Hydrogenation of Diisobutylene

Diisobutylene, a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, serves as a direct precursor to this compound. This method is favored for high-purity laboratory synthesis.

Feedstock Purification

Commercial diisobutylene is fractionally distilled to isolate 2,4,4-trimethyl-1-pentene (boiling point: 101–102°C), which is subsequently hydrogenated. Silica gel filtration removes trace impurities, ensuring >99.5% purity before hydrogenation.

Hydrogenation Process

Batch hydrogenation in autoclaves with Raney nickel achieves near-quantitative yields:

  • Conditions : 160–180°C, 70–90 bar H₂, 2–4 hours.

  • Mechanism :

    (CH₃)₂C-CH₂-C(CH₃)₂+H₂This compound\text{(CH₃)₂C-CH₂-C(CH₃)₂} + \text{H₂} \rightarrow \text{this compound}

Table 3: Comparative Analysis of Preparation Methods

MethodCatalyst SystemYield (%)Energy Intensity (MJ/kg)Scalability
Self-AlkylationBF₃ + Alkyl Fluoride85–9212–15Industrial
Dimerization-HydrogenationSPA/Ni95–9718–22Industrial
Diisobutylene HydrogenationRaney Nickel98–9925–30Laboratory

Environmental and Economic Considerations

The self-alkylation route offers the lowest energy footprint (12–15 MJ/kg) due to its exothermic nature and catalyst recyclability. In contrast, dimerization-hydrogenation requires higher energy input (18–22 MJ/kg) but benefits from process intensification via catalytic distillation. Laboratory-scale hydrogenation, while yielding ultra-pure product, is economically viable only for small-scale applications .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylpentane primarily undergoes combustion reactions due to its use as a fuel additive. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Combustion: In the presence of oxygen, this compound combusts to produce carbon dioxide and water.

    Oxidation: Under controlled conditions, it can be oxidized to form various oxygenated hydrocarbons.

Major Products Formed:

Scientific Research Applications

Fuel Industry

Octane Rating Improvement

  • Knock Resistance : 2,2,4-Trimethylpentane is widely used as a reference compound for determining the octane rating of gasoline. Its high octane number (approximately 100) makes it an ideal additive to improve fuel performance and reduce engine knocking during combustion .
  • Blending Component : It is blended with other hydrocarbons in gasoline formulations to meet specific regulatory and performance standards, ensuring optimal engine efficiency and emissions control .

Industrial Applications

Solvent and Thinner

  • This compound serves as a solvent in various industrial processes. Its non-polar nature makes it effective for dissolving non-polar substances, which is advantageous in paint thinners and coatings .

Organic Synthesis

  • The compound is utilized in organic synthesis as a reagent or solvent due to its chemical stability and relatively low reactivity. It can participate in reactions that require a non-polar environment .

Toxicological Research

Nephrotoxicity Studies

  • Research has indicated that exposure to this compound can lead to nephrotoxicity in male rats. Studies have shown an increase in protein droplets in proximal tubular cells, suggesting potential renal damage associated with this compound .
  • Inhalation studies have revealed that chronic exposure may lead to kidney and liver effects, highlighting the need for caution in occupational settings where exposure levels may be significant .

Environmental Impact

Emission Sources

  • The release of this compound into the environment occurs primarily through automotive exhaust and evaporative emissions from gasoline use. This raises concerns regarding air quality and potential health impacts on humans and wildlife .

Case Study 1: Nephrotoxicity in Rats

  • A study conducted by Dahl (1989) exposed male F344/N rats to varying concentrations of this compound via inhalation. Results indicated significant nephrotoxic effects characterized by increased levels of α2u-globulin in renal tissues . The study highlights the gender-specific toxicity observed in male rats compared to females.

Case Study 2: Octane Rating Evaluation

  • In a comparative study on fuel performance conducted by the EPA, it was demonstrated that gasoline blends containing higher proportions of iso-octane exhibited superior knock resistance compared to those with lower octane ratings. This finding underscores the importance of incorporating this compound into gasoline formulations to enhance engine performance and reduce harmful emissions .

Mechanism of Action

2,2,4-Trimethylpentane exerts its effects primarily through its role as a fuel additive. It increases the octane rating of gasoline, thereby reducing engine knocking. The mechanism involves the smooth combustion of the fuel mixture, preventing premature ignition and ensuring efficient engine performance .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Properties of Selected C₈ Alkanes
Compound Molecular Formula Branching Pattern Density (kg/m³) Water Solubility (mg/L) Rotatable Bonds
2,2,4-Trimethylpentane C₈H₁₈ Tertiary branching 692 <1 (low solubility) 2
n-Octane C₈H₁₈ Linear chain 703 ~0.7 5
2,3,4-Trimethylpentane C₈H₁₈ Secondary branching N/A N/A 3

Key Observations :

  • Branching : this compound’s tertiary branching reduces surface area and weakens intermolecular forces, lowering its boiling point compared to linear n-octane.
  • Solubility : Both compounds exhibit minimal water solubility due to hydrophobicity, but this compound’s solubility is slightly lower, likely due to increased steric hindrance .

Reactivity in Combustion and Atmospheric Chemistry

Combustion Behavior
  • Octane Rating: this compound (iso-octane) is resistant to knocking, making it a surrogate for iso-alkanes in gasoline . In contrast, n-octane (linear) has poor anti-knock properties (octane rating ~ -20).
  • OH Radical Reactions: In the presence of NO, this compound forms C₅ and C₈ hydroxynitrates and carbonyls, while n-octane produces linear octyl nitrates. The branched structure of this compound favors secondary oxidation pathways .
Catalytic Cracking
  • Zeolite Catalysts : On FAU zeolites, this compound undergoes hydride transfer and β-scission, yielding C₄ hydrocarbons. On MFI zeolites, protolytic scission dominates, producing lighter fragments (C₁–C₃). In contrast, linear alkanes like n-octane exhibit slower diffusion in MFI pores, reducing cracking efficiency .

Environmental and Toxicological Profiles

Table 2: Ecological Toxicity Data
Compound Daphnia magna EC₅₀ (48h) Algae EL₅₀ (72h) Biodegradability
This compound 0.4 mg/L 2.943 mg/L Not readily biodegradable
n-Octane ~1.5 mg/L* ~5 mg/L* Readily biodegradable*

Notes:

  • This compound’s persistence in aquatic environments and moderate toxicity to Daphnia highlight its ecological risks .

Biological Activity

2,2,4-Trimethylpentane (TMP) is a branched-chain alkane commonly used as a reference fuel in octane rating tests and as a solvent in various chemical processes. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of TMP, focusing on its interactions with biological systems, toxicity, and relevant case studies.

TMP is a colorless liquid with a characteristic odor. Its chemical formula is C₇H₁₈, and it has a molecular weight of 100.17 g/mol. The compound is known for its high octane rating and low volatility compared to other hydrocarbons.

1. Toxicity and Metabolism

Research indicates that TMP can bind to proteins in biological systems, particularly alpha 2u-globulin, which is significant in male rat kidneys. A study demonstrated that TMP-2-OH, a metabolite of TMP, binds reversibly to alpha 2u-globulin with a binding affinity (Kd) around 10710^{-7} M. This interaction suggests that TMP may influence kidney function and potentially lead to nephrotoxicity in susceptible species, particularly male rats .

2. Structure-Activity Relationship

The biological activity of TMP can be analyzed through its structure-activity relationships (SAR). Studies have shown that the hydrophobic nature of TMP contributes to its binding affinity for various proteins. Compounds similar in structure often exhibit comparable biological responses, indicating that molecular descriptors such as hydrophobicity and steric factors play crucial roles in determining toxicity .

3. Case Studies

Case Study 1: Nephrotoxicity in Rats
A pivotal study investigated the nephrotoxic effects of TMP in male rats. The accumulation of alpha 2u-globulin was observed following exposure to TMP, leading to renal damage characterized by tubular degeneration and interstitial fibrosis. The study concluded that the binding of TMP metabolites to alpha 2u-globulin was a key factor in the observed nephrotoxicity .

Case Study 2: Environmental Impact Assessment
In an environmental study assessing air quality around artificial turf fields, TMP was detected among various volatile organic compounds (VOCs). Although the concentrations were low, the presence of TMP raised concerns about potential long-term exposure effects on human health and ecosystem integrity .

Research Findings

A summary of research findings related to the biological activity of TMP is presented in Table 1 below.

Study Findings Biological Activity
Binding affinity to alpha 2u-globulinNephrotoxic potential
Structure-activity relationshipsToxicity prediction via molecular descriptors
Presence in air samplesEnvironmental exposure risk

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.